Cas no 79398-27-9 (Methyl 4,6-dihydroxynicotinate)

Methyl 4,6-dihydroxynicotinate is a pyridine derivative with significant utility in pharmaceutical and organic synthesis. Its structure, featuring hydroxyl and ester functional groups, makes it a versatile intermediate for constructing complex heterocyclic compounds. The compound exhibits high reactivity in nucleophilic substitution and condensation reactions, enabling its use in the development of bioactive molecules, including potential drug candidates. Its stability under standard conditions and well-defined purity profile ensure reliable performance in research and industrial applications. The presence of multiple functional groups also allows for selective modifications, facilitating tailored synthetic pathways. This compound is particularly valuable in medicinal chemistry for scaffold diversification and lead optimization.
Methyl 4,6-dihydroxynicotinate structure
79398-27-9 structure
Product Name:Methyl 4,6-dihydroxynicotinate
CAS No:79398-27-9
MF:C7H7NO4
MW:169.134782075882
MDL:MFCD09152693
CID:60083
PubChem ID:54704344
Update Time:2025-08-02

Methyl 4,6-dihydroxynicotinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4,6-dihydroxynicotinate
    • methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
    • methyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
    • methyl 6-hydroxy-4-oxo-1H-pyridine-3-carboxylate
    • 4,6-Dihydroxy-3-pyridinecarboxylicacid methyl ester
    • 4,6-Dihydroxynicotinic acid methyl ester
    • Methyl4,6-dihydroxynicotinate
    • Methyl 4,6-dihydroxypyridine-3-carboxylate
    • NSC 112516
    • 3-Pyridinecarboxylic acid, 1,6-dihydro-4-hydroxy-6-oxo-, methyl ester
    • NSC112516
    • methyldihydroxynicotinate
    • YRIXOKHFULWNHE-UHFFFAOYSA-N
    • SBB088247
    • RW2963
    • FCH865475
    • 79398-27-9
    • A25312
    • SY021062
    • CS-0061857
    • AKOS005070632
    • SCHEMBL1326993
    • 4X-0881
    • AKOS005138153
    • SB52523
    • NSC-112516
    • DTXSID80716051
    • F2167-2792
    • FT-0680414
    • AC-7722
    • J-522282
    • EN300-200755
    • AM20061514
    • MFCD09152693
    • 4,6-Dihydroxy-3-pyridinecarboxylic acid methyl ester
    • DB-050541
    • MDL: MFCD09152693
    • Inchi: 1S/C7H7NO4/c1-12-7(11)4-3-8-6(10)2-5(4)9/h2-3H,1H3,(H2,8,9,10)
    • InChI Key: YRIXOKHFULWNHE-UHFFFAOYSA-N
    • SMILES: O=C1NC=C(C(OC)=O)C(O)=C1

Computed Properties

  • Exact Mass: 169.03800
  • Monoisotopic Mass: 169.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • Surface Charge: 0
  • Tautomer Count: 12
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.456
  • Melting Point: 252-255°
  • Boiling Point: 325.9℃ at 760 mmHg
  • Flash Point: 150.9 °C
  • Refractive Index: 1.573
  • PSA: 79.65000
  • LogP: 0.27940

Methyl 4,6-dihydroxynicotinate Security Information

  • HazardClass:IRRITANT

Methyl 4,6-dihydroxynicotinate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 4,6-dihydroxynicotinate Production Method

Production Method 1

Reaction Conditions
1.1 rt → 90 °C; 90 min, 90 °C; 90 °C → 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  15 min, 0 °C; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Reference
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors
Ehara, Takeru; Irie, Osamu; Kosaka, Takatoshi; Kanazawa, Takanori; Breitenstein, Werner; et al, ACS Medicinal Chemistry Letters, 2014, 5(7), 787-792

Production Method 2

Reaction Conditions
1.1 Solvents: Methanol ;  45 min, rt
1.2 Reagents: Ammonia Catalysts: Hydrochloric acid Solvents: Water ;  13.5 h, reflux; cooled
Reference
Transformations of dialkyl acetone-1,3-dicarboxylates via their dimethylaminomethylidene derivatives into 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl)pyrazoles, 7-amino-2-ethoxycarbonyl-1H,2H-pyrazolo[2,3-c]pyrimidin-5-one, 4-hydroxypyridin-2(1H)-ones and 6-substituted 3-benzoylamino-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridine-8-carboxylates
Zupancic, Silvo; Svete, Jurij; Stanovnik, Branko, Acta Chimica Slovenica, 2008, 55(4), 1009-1018

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonia
Reference
Synthesis of substituted 3-nitroso-2,4-pyridinediols for use as analytical reagents
Leard, Robert E. III; Bedenbaugh, John H.; Bedenbaugh, Angela O., Journal of Heterocyclic Chemistry, 1983, 20(5), 1363-6

Production Method 4

Reaction Conditions
1.1 Solvents: Methanol ;  24 h, rt
1.2 Reagents: Hydrochloric acid ,  Ammonia Solvents: Methanol ,  Water ;  24 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  24 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
Reference
Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
Baskovc, Jernej; Dahmann, Georg; Golobic, Amalija; Groselj, Uros; Kocar, Drago; et al, ACS Combinatorial Science, 2012, 14(9), 513-519

Methyl 4,6-dihydroxynicotinate Raw materials

Methyl 4,6-dihydroxynicotinate Preparation Products

Additional information on Methyl 4,6-dihydroxynicotinate

Methyl 4,6-Dihydroxynicotinate: A Comprehensive Overview

Methyl 4,6-dihydroxynicotinate, identified by the CAS number 79398-27-9, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of nicotinic acid, which is a key component in the synthesis of niacin (vitamin B3). The methyl group attached to the nicotinic acid backbone contributes to its unique chemical properties and functional versatility.

The molecular structure of Methyl 4,6-dihydroxynicotinate consists of a pyridine ring with hydroxyl groups at positions 4 and 6, and a methyl ester group at position 1. This configuration imparts the compound with both hydrophilic and lipophilic characteristics, making it suitable for a wide range of applications. Recent studies have highlighted its potential in the fields of food science, pharmaceuticals, and cosmetics due to its ability to act as an antioxidant and stabilize certain formulations.

One of the most notable advancements in the study of Methyl 4,6-dihydroxynicotinate involves its role in enhancing the bioavailability of nutrients. Researchers have found that this compound can serve as a precursor to niacinamide, which is essential for energy metabolism and skin health. Furthermore, its ability to scavenge free radicals has made it a promising ingredient in anti-aging skincare products.

In terms of synthesis, Methyl 4,6-dihydroxynicotinate can be derived from various starting materials, including nicotinic acid and its derivatives. The synthesis process typically involves esterification reactions under controlled conditions to ensure high purity and stability. Quality control measures are critical in this process to maintain the integrity of the compound for its intended applications.

The application of Methyl 4,6-dihydroxynicotinate extends beyond its role as a precursor to niacinamide. It has been utilized in the development of functional foods aimed at improving cardiovascular health by reducing oxidative stress. Additionally, its inclusion in cosmetic formulations has been shown to improve skin barrier function and reduce inflammation.

Recent research has also explored the potential of Methyl 4,6-dihydroxynicotinate in pharmaceutical formulations. Studies suggest that it may enhance the solubility and bioavailability of poorly soluble drugs when used as an excipient or co-formulant. This property opens new avenues for drug delivery systems that require precise control over drug release kinetics.

In conclusion, Methyl 4,6-dihydroxynicotinate (CAS No: 79398-27-9) is a multifaceted compound with applications spanning multiple industries. Its unique chemical properties and biological activity make it a valuable component in the development of innovative products across food science, cosmetics, and pharmaceuticals. As research continues to uncover new potentials for this compound, its role in advancing these fields is expected to grow significantly.

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